

Application Note: Quantification of Free and Total T4 using L-Thyroxine-¹³C₆, ¹⁵N

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Compound of Interest		
Compound Name:	L-Thyroxine-13C6,15N	
Cat. No.:	B15554772	Get Quote

Introduction

Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism.[1] In circulation, the vast majority of T4 is bound to proteins, with only a small fraction existing as free, biologically active hormone (FT4).[2][3] Accurate measurement of both total T4 (the sum of bound and free fractions) and free T4 is essential for the diagnosis and management of thyroid disorders.[4] While immunoassays are commonly used, they can be susceptible to interferences and lack specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and specificity for thyroid hormone quantification.

This application note describes a robust and sensitive method for the quantification of free and total T4 in human serum using stable isotope dilution LC-MS/MS with L-Thyroxine-¹³C₆, ¹⁵N as an internal standard.

Principle

The method employs the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, L-Thyroxine- 13 C₆, 15 N, which is chemically identical to the analyte but has a different mass, is added to the serum sample. This standard co-elutes with the endogenous T4 and is detected by the mass spectrometer. The ratio of the signal from the endogenous T4 to that of the internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation and any variations in instrument response.



For total T4, a protein precipitation step is performed to release the protein-bound T4. For free T4, the unbound fraction is first separated from the protein-bound fraction using techniques like equilibrium dialysis or ultrafiltration before analysis.

Experimental Protocols

1. Quantification of Total T4

This protocol outlines the steps for extracting and quantifying total T4 from human serum.

- a. Materials and Reagents
- L-Thyroxine (T4) certified reference material
- L-Thyroxine-¹³C₆, ¹⁵N (Internal Standard)
- · HPLC Grade Water and Methanol
- Acetonitrile and Ethyl Acetate
- 0.1% Acetic Acid in Water (Mobile Phase A)
- Methanol (Mobile Phase B)
- Human Serum
- b. Sample Preparation (Liquid-Liquid Extraction)
- Pipette 200 μL of serum (calibrators, controls, or patient samples) into a microcentrifuge tube.
- Add 20 μL of the L-Thyroxine-¹³C₆, ¹⁵N internal standard working solution.
- Vortex briefly.
- Add 200 μL of Acetonitrile to precipitate proteins and vortex for 1 minute.
- Add 1.2 mL of Ethyl Acetate and vortex for 1 minute.



- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 200 μL of 3:1 water/methanol.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- c. LC-MS/MS Conditions
- LC System: Vanquish HPLC system or equivalent
- Column: Accucore C18, 50 x 2.1 mm, 2.6 μm
- Column Temperature: 50 °C
- Injection Volume: 20 μL
- Mobile Phase A: 0.1% Acetic Acid in Water
- Mobile Phase B: Methanol
- Flow Rate: 0.5 mL/min
- Gradient:
 - o 0.0-0.5 min: 40% B
 - 0.5-4.5 min: Ramp to 98% B
 - 4.5-5.0 min: Hold at 98% B
 - 5.0-5.1 min: Return to 40% B
 - 5.1-6.0 min: Re-equilibrate at 40% B
- MS System: TSQ Altis tandem mass spectrometer or equivalent



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Selected Reaction Monitoring (SRM)
- 2. Quantification of Free T4

This protocol involves an initial separation of the free T4 fraction followed by LC-MS/MS analysis.

- a. Materials and Reagents
- Same as for Total T4 analysis.
- Centrifugal ultrafiltration devices (e.g., Amicon Centrifugal Units, 30,000 MW cut-off)
- b. Sample Preparation (Ultrafiltration followed by LLE)
- Pre-condition the ultrafiltration device according to the manufacturer's instructions.
- Add 600 μL of serum to the ultrafiltration device.
- Centrifuge at 2900 rpm at 25°C for 1 hour.
- Collect the ultrafiltrate.
- To 360 μ L of the ultrafiltrate, add 180 μ L of the L-Thyroxine-¹³C₆,¹⁵N internal standard working solution.
- Proceed with the Liquid-Liquid Extraction as described for Total T4 (steps 4-10), adjusting volumes proportionally if necessary.
- Inject the final reconstituted sample into the LC-MS/MS system.
- c. LC-MS/MS Conditions
- The LC-MS/MS conditions are the same as those used for the analysis of total T4.

Data Presentation



Table 1: LC-MS/MS Parameters for T4 and L-Thyroxine-13C6,15N

Parameter	T4 (Analyte)	L-Thyroxine- ¹³ C ₆ , ¹⁵ N (Internal Standard)
Precursor Ion (m/z)	778.0	785.0
Product Ion 1 (m/z)	732.0	739.0
Product Ion 2 (m/z)	327.9	334.9
Collision Energy (V)	35	35
RF Lens (V)	150	150

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Table 2: Method Performance Characteristics

Parameter	Total T4	Free T4
Linearity Range	1 - 1000 ng/mL	1 - 1000 pg/mL
R ²	>0.98	>0.98
LLOQ	1 ng/mL	1 pg/mL
Within-day Precision (%CV)	< 7.1%	< 7.1%
Between-day Precision (%CV)	< 7.1%	< 7.1%

Data presented here are representative and may vary based on the specific instrumentation and laboratory conditions.

Visualizations





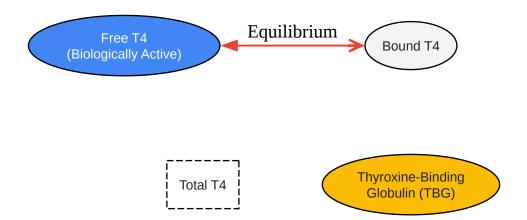
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Caption: Workflow for Total T4 Quantification.



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Caption: Workflow for Free T4 Quantification.



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Caption: Equilibrium of Free and Bound T4 in Serum.



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